N-(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide
Description
4-{[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, ethyl, and methyl groups
Properties
Molecular Formula |
C11H13ClN6O2 |
|---|---|
Molecular Weight |
296.71 g/mol |
IUPAC Name |
4-[(4-chloro-1-ethylpyrazole-3-carbonyl)amino]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H13ClN6O2/c1-3-18-4-6(12)8(16-18)11(20)14-7-5-17(2)15-9(7)10(13)19/h4-5H,3H2,1-2H3,(H2,13,19)(H,14,20) |
InChI Key |
IWUXUJDIERXVTO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CN(N=C2C(=O)N)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-ethyl-1-methylpyrazole with a suitable carbonylating agent to introduce the carbonyl group. This intermediate is then reacted with an amine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
- 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde
- 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde
Uniqueness
4-{[(4-Chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide stands out due to its specific substitution pattern and the presence of both carbonyl and amide functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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